molecular formula C5H3F3N2O B6233770 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde CAS No. 1554452-65-1

1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B6233770
CAS No.: 1554452-65-1
M. Wt: 164.09 g/mol
InChI Key: SPMAOPBQMSCIDR-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, with an aldehyde functional group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 1-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 1-(Trifluoromethyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl and aldehyde groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct electronic and steric properties. This combination makes it particularly useful in the design of molecules with specific biological activities and improved pharmacokinetic profiles.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves the reaction of 1H-imidazole-2-carbaldehyde with trifluoromethyl iodide in the presence of a base.", "Starting Materials": [ "1H-imidazole-2-carbaldehyde", "trifluoromethyl iodide", "base (e.g. potassium carbonate)" ], "Reaction": [ "To a stirred solution of 1H-imidazole-2-carbaldehyde in a suitable solvent (e.g. DMF), add a base (e.g. potassium carbonate) and trifluoromethyl iodide.", "Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "After completion of the reaction, cool the mixture and quench with water.", "Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product as a yellow solid." ] }

CAS No.

1554452-65-1

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

IUPAC Name

1-(trifluoromethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-1-9-4(10)3-11/h1-3H

InChI Key

SPMAOPBQMSCIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C=O)C(F)(F)F

Purity

95

Origin of Product

United States

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